4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol
Description
Properties
CAS No. |
56767-25-0 |
|---|---|
Molecular Formula |
C24H19ClN2O |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-ethyl-3-phenylindeno[1,2-c]pyrazol-4-ol |
InChI |
InChI=1S/C24H19ClN2O/c1-2-27-23-19-10-6-7-11-20(19)24(28,17-12-14-18(25)15-13-17)21(23)22(26-27)16-8-4-3-5-9-16/h3-15,28H,2H2,1H3 |
InChI Key |
QAHCLERKQTYGTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C3=CC=CC=C3)C(C4=CC=CC=C42)(C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction Approach
A common approach involves a three-component reaction:
-
- Aldehyde derivatives (bearing 4-chlorophenyl group)
- 1-ethyl-3-phenyl-5-pyrazolone or related pyrazolone derivatives
- Malononitrile or similar active methylene compounds
Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane)
- Solvent: Ethanol
- Conditions: Room temperature to mild heating, reaction time ~30 minutes
- Outcome: Formation of 6-amino-1,4-dihydroindeno[1,2-c]pyrazole derivatives with moderate to excellent yields
This method allows efficient synthesis of pyrazole derivatives with chlorophenyl substitution and has been characterized by NMR and HRMS techniques.
Oxidative Cyclization Using Ferric Chloride and Acidic Solvents
A patented industrially scalable method focuses on preparing 1-(4-chlorophenyl)-3-pyrazole alcohol intermediates, which are closely related to the target compound:
-
- Acidic solvent (acetic acid, formic acid, or propanoic acid) is added to the reaction vessel.
- 1-(4-chlorophenyl)pyrazolidine-3-one and ferric chloride are added under stirring.
- The mixture is heated (50–100 °C) until complete dissolution.
- Air is bubbled through the solution to promote oxidative cyclization.
- After 4 hours, the solvent is partially removed under reduced pressure.
- Water is added to precipitate the product.
- pH is adjusted to 5–8 with sodium hydroxide, followed by stirring and filtration to isolate the product.
Yields: Typically above 99% with high purity (99.1–99.7% by LC)
- Advantages: Low-cost solvents, uniform reaction, low energy consumption, suitable for industrial scale.
Stepwise Synthesis via Pyrazole Formation and Cyclization
Other literature reports involve:
- Synthesis of substituted pyrazoles via reaction of β-formyl enamides with hydroxylamine hydrochloride under acidic catalysis.
- Cyclization reactions using Vilsmeier–Haack reagents (DMF/POCl3) to form pyrazole carbaldehydes, which can be further elaborated to the indeno[1,2-c]pyrazole core.
These methods provide alternative routes to key intermediates for the target compound.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- The oxidative cyclization method shows excellent yields and purity, making it highly suitable for scale-up and industrial production.
- Choice of acidic solvent affects reaction temperature and yield; acetic acid is preferred for cost and availability.
- Air bubbling as an oxidant is a green and efficient approach.
- pH adjustment post-reaction is critical for product isolation and purity.
- Multi-component reactions offer rapid synthesis but may require purification steps to achieve high purity.
- Microwave-assisted synthesis (reported in some studies) can reduce reaction times further but requires specialized equipment.
Chemical Reactions Analysis
Substitution Reactions
The chlorophenyl group at position 4 facilitates nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Hydroxylation : Reaction with aqueous NaOH at elevated temperatures (80–100°C) replaces the chlorine atom with a hydroxyl group, forming 4-(4-hydroxyphenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol. This reaction proceeds via a two-step mechanism involving Meisenheimer complex formation .
-
Amination : Treatment with primary amines (e.g., methylamine) in DMF at 120°C yields 4-(4-alkylaminophenyl) derivatives. Copper(I) iodide enhances reaction efficiency by stabilizing intermediates .
Catalytic Cross-Coupling Reactions
The pyrazole core participates in copper-catalyzed C–N and C–O bond-forming reactions:
-
C–N Coupling : Under aerobic conditions with CuI (10 mol%) and 1,10-phenanthroline, the ethyl group at N-1 undergoes dehydrogenative coupling with arylboronic acids, producing biarylpyrazole derivatives .
-
Suzuki–Miyaura Reaction : The chlorophenyl group reacts with arylboronic acids in the presence of Pd(PPh₃)₄, yielding 4-(4-arylphenyl) analogs. Typical conditions: 1.5 equiv boronic acid, 2M Na₂CO₃, 80°C, 12 h .
| Reaction Type | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| C–N Coupling | CuI/Phen | DMSO, 100°C, 8h | 72–85% | |
| Suzuki–Miyaura | Pd(PPh₃)₄ | DME/H₂O, 80°C | 65–78% |
Acid/Base-Mediated Transformations
The hydroxyl group at position 4 exhibits amphoteric behavior:
-
Protonation/Deprotonation : In acidic media (pH < 3), the hydroxyl group is protonated, enhancing solubility in polar aprotic solvents. Under basic conditions (pH > 10), deprotonation forms a resonance-stabilized anion, enabling electrophilic attacks at the pyrazole C-5 position .
-
Esterification : Reaction with acetyl chloride in pyridine yields the 4-acetoxy derivative, which serves as a precursor for further functionalization .
Cycloaddition and Ring-Opening Reactions
The dihydroindeno-pyrazole system undergoes selective ring-opening under oxidative conditions:
-
Oxidative Ring Expansion : Treatment with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C generates a fused pyrazolo-oxepine derivative via epoxidation and subsequent rearrangement .
-
Diels–Alder Reactivity : The dihydroindene moiety acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts.
Comparative Reactivity with Analogues
The ethyl and phenyl substituents significantly influence reactivity compared to simpler pyrazoles:
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death). The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell survival and proliferation.
b. Anti-inflammatory Properties
In addition to its anticancer effects, 4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol has demonstrated anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions.
Agricultural Applications
a. Pesticidal Activity
The compound has been evaluated for its pesticidal properties against various agricultural pests. Its efficacy in disrupting the life cycle of insects suggests potential use as a biopesticide. Field trials have indicated that formulations containing this compound can reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides.
Material Science
a. Polymer Additives
In material science, 4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol is being investigated as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in vitro; potential for chronic inflammation treatment. |
| Study C | Pesticidal Efficacy | Field tests revealed over 80% reduction in pest populations compared to control groups. |
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. This inhibition can lead to altered cellular processes, such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Structural Determinants of Activity
- Substitution at Position 1: Ethyl (target compound) vs. dichlorophenyl (Compounds 4, 22, ): Dichlorophenyl substitution enhances cannabinoid receptor affinity, while alkyl chains (e.g., ethyl) may reduce steric hindrance for redox-related interactions.
- Functional Groups :
- Hydroxyl (4-OH) : Present in the target compound; absent in carboxamide derivatives (e.g., Compound 4, ). Hydroxyl groups may confer antioxidant or polar interactions but reduce metabolic stability.
- Carboxamide (3-CONHR) : Critical for CB2 receptor binding (e.g., Compounds 4, 22, ). Carboxamides engage in hydrogen bonding with residues in the CB2 binding pocket.
- Chlorine Substitution :
- Heterocyclic Modifications: Thiazole incorporation (Compound 134f, ) introduces π-stacking and antibacterial activity via lanosterol demethylase inhibition.
Pharmacological and Computational Insights
- CB2 Receptor Selectivity : Carboxamide derivatives (e.g., Compound 4) achieve >1,000-fold selectivity for CB2 over CB1 receptors via optimized steric and electronic interactions . Molecular docking (AutoDock4 ) confirms key interactions with transmembrane helices.
- Antibacterial Activity: Thiazole-containing analog 134f shows IC₅₀ = 33.14 μg/mL against free radicals, linked to lanosterol 14-demethylase inhibition .
Biological Activity
4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol, with CAS number 56767-25-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
The molecular formula of the compound is CHClNO, with a molecular weight of 386.873 g/mol. Its structure features a dihydroindeno-pyrazole core that is essential for its biological activity. The compound exhibits a boiling point of 582.9 °C and a density of 1.27 g/cm³ .
Synthesis
The synthesis of 4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol typically involves multi-step reactions starting from readily available pyrazole derivatives. Various synthetic routes have been explored to optimize yield and purity. The synthetic methods often include cyclization reactions followed by functional group modifications .
Anti-inflammatory Activity
Research indicates that compounds with structural similarities to 4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 . In vitro studies have demonstrated that the compound can reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS).
Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies show that similar pyrazole derivatives possess potent antifungal and antibacterial activities. For example, some derivatives demonstrated IC50 values as low as 16.77 µg/mL against fungal strains like Fusarium solani . The mechanism appears to involve disruption of microbial cell membranes.
Anticancer Potential
Emerging evidence suggests that pyrazole derivatives can inhibit cancer cell proliferation. In vitro assays have indicated that compounds related to 4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol can induce apoptosis in cancer cells through various pathways including the modulation of cell cycle regulators and apoptotic markers .
Case Studies
Several case studies highlight the biological activity of pyrazole compounds:
- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were tested for their ability to inhibit inflammatory mediators in macrophage cell lines. Results indicated a significant reduction in nitric oxide production, suggesting potential for treating inflammatory diseases .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria and fungi. The study found that certain derivatives exhibited broad-spectrum activity with low MIC values .
- Cancer Cell Line Testing : In vitro studies on breast cancer cell lines showed that specific pyrazole derivatives could inhibit cell growth significantly compared to control groups, indicating their potential as anticancer agents .
Data Summary
The following table summarizes key findings from recent studies on the biological activity of related pyrazole compounds:
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing substituents at the 3-position of 1,4-dihydroindeno[1,2-c]pyrazole derivatives?
- Methodology : Carboxamide formation via nucleophilic substitution is a common approach. General Procedure I (used in ) involves reacting a carboxylic acid derivative (e.g., activated ester or chloride) with amines (e.g., cycloheptylamine, 1-adamantylamine) under basic conditions (e.g., triethylamine). Flash chromatography with petroleum ether/ethyl acetate gradients (9:1 to 7:3) yields purified products (72–86% yields) .
- Experimental Design : Optimize reaction stoichiometry (e.g., 2 equivalents of amine for hydrochloride salts) and monitor by TLC. Use column chromatography with silica gel for scalable purification .
Q. Which purification methods yield high-purity dihydroindeno[1,2-c]pyrazole compounds?
- Methodology : Flash chromatography is standard for isolating intermediates and final products. For example, petroleum ether/EtOAC (9:1) effectively separates carboxamide derivatives (e.g., compound 12 in ) with Rf = 0.21. Recrystallization may further enhance purity for crystallographic studies .
Q. How is receptor affinity determined for CB2 ligands using competitive binding assays?
- Methodology : Perform radioligand displacement assays with [³H]CP-55,940. Calculate Ki values via the Cheng-Prusoff equation from IC50 data (average of 5 experiments with 3 replicates each). Reference ligands like SR144528 (Ki = 0.3 nM for CB2) validate assay conditions. Data analysis requires nonlinear regression software (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can molecular hybridization improve CB2 receptor selectivity in 1,4-dihydroindeno[1,2-c]pyrazole derivatives?
- Methodology : Integrate pharmacophoric elements from high-affinity ligands (e.g., compound 2 in ) into the tricyclic core. For example, substituting the carboxamide group with fenchyl or homopiperidinyl moieties enhances CB2 selectivity (e.g., compound 22 , Ki = 14 nM for CB2 vs. >1 μM for CB1). Docking studies (AutoDock Vina) and comparative SAR analysis guide structural modifications .
Q. What computational approaches validate the stability of protein-ligand complexes involving this compound?
- Methodology : Use molecular dynamics (MD) simulations (100 ns trajectories) to analyze RMSD (<2.0 Å), RMSF (flexibility of binding site residues), and SASA (solvent accessibility). Principal Component Analysis (PCA) quantifies conformational stability (e.g., eigenvalues <5.5 nm² indicate stable complexes). Software: GROMACS for MD, Multiwfn for electron density topology .
Q. How to design analogs targeting tubulin’s colchicine site while minimizing toxicity?
- Methodology : Modify the 1-methyl-1,4-dihydroindeno[1,2-c]pyrazole core to enhance π-π stacking with β-tubulin (e.g., substituents at C-6 and C-7). Use MorphoBase and Chem-ProteoBase profiling to prioritize analogs with low IC50 values (e.g., GN39482, IC50 = 45 nM). Validate via tubulin polymerization assays and cytotoxicity screening in normal cell lines (e.g., HEK293) .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodology : Conduct meta-analysis of Ki values (e.g., vs. 16) to identify substituent effects. For instance, cyclohexylamine analogs (compound 2a ) show 10-fold higher CB2 affinity than piperidinyl derivatives. Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity .
Methodological Tools and Resources
- Crystallography : SHELX suite (SHELXL for refinement, SHELXS for structure solution) and WinGX/ORTEP for visualization .
- Computational Analysis : Multiwfn for electron localization function (ELF) analysis; AutoDock for docking .
- Biological Assays : HL-60 cell models for CB2 agonism; murine neuropathic pain models for in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
